Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride

Molecular characterization Quality control Analytical chemistry

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride (CAS 15995-84-3; PubChem CID is the simplest member of the N-9-aminoalkyl-3,4-dihydrocarbazol-1(2H)-one hydrochloride series, bearing an unsubstituted tetrahydrocarbazolone core with a diethylaminoethyl side chain. The compound has a molecular formula of C₁₈H₂₅ClN₂O and a molecular weight of 320.9 g/mol.

Molecular Formula C18H25ClN2O
Molecular Weight 320.9 g/mol
CAS No. 15995-84-3
Cat. No. B15343045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride
CAS15995-84-3
Molecular FormulaC18H25ClN2O
Molecular Weight320.9 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C(=O)CCC3.[Cl-]
InChIInChI=1S/C18H24N2O.ClH/c1-3-19(4-2)12-13-20-16-10-6-5-8-14(16)15-9-7-11-17(21)18(15)20;/h5-6,8,10H,3-4,7,9,11-13H2,1-2H3;1H
InChIKeySLRYGOCIUYUBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15995-84-3 Carbazolone Hydrochloride: Procurement-Grade Overview of an Unsubstituted Tetrahydrocarbazole Scaffold


Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride (CAS 15995-84-3; PubChem CID 27609) is the simplest member of the N-9-aminoalkyl-3,4-dihydrocarbazol-1(2H)-one hydrochloride series, bearing an unsubstituted tetrahydrocarbazolone core with a diethylaminoethyl side chain [1]. The compound has a molecular formula of C₁₈H₂₅ClN₂O and a molecular weight of 320.9 g/mol [2]. It is classified as a Drug/Therapeutic Agent in the RTECS registry [3], placing it within a compound class whose substituted analogs (e.g., 2-methyl, 6-chloro, 6-methyl variants) have been explored for GPCR modulation, cardiotonic activity, and antimicrobial properties, although specific published pharmacological data for the parent unsubstituted compound remain scarce in the open literature.

Why 15995-84-3 Cannot Be Interchanged with Methyl- or Chloro-Substituted Carbazolone Analogs


Within the N-9-aminoalkyl-tetrahydrocarbazolone hydrochloride series, even minor ring substitutions produce substantial changes in key molecular properties that directly affect experimental reproducibility, biological target engagement, and analytical behavior. The unsubstituted core of CAS 15995-84-3 results in a distinct hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) and topological polar surface area compared to its 2-methyl (CAS 24536-19-4), 6-methyl (CAS 18638-85-2), and 6-chloro (CAS 18638-87-4) analogs [1][2]. These differences alter chromatographic retention, LogP, and solubility characteristics. Critically, structure-activity relationship (SAR) studies on tetrahydrocarbazole derivatives demonstrate that ring substitution position and identity modulate GPCR binding affinity and selectivity, meaning that data generated with a methyl- or chloro-substituted analog cannot be assumed to extrapolate to the unsubstituted parent compound without explicit cross-validation [3]. In procurement, substituting any of these analogs without requalification risks introducing an uncontrolled variable into the experimental system.

Quantitative Differentiation Evidence: CAS 15995-84-3 vs. Closest Carbazolone Analogs


Molecular Weight and Formula Differentiation: 15995-84-3 vs. 2-Methyl Analog (CAS 24536-19-4)

CAS 15995-84-3 (C₁₈H₂₅ClN₂O, MW 320.9 g/mol) is the unsubstituted parent of the N-9-diethylaminoethyl-tetrahydrocarbazolone hydrochloride series. Compared to the 2-methyl analog (CAS 24536-19-4; C₁₉H₂₇ClN₂O, MW 334.9 g/mol), the absence of the 2-methyl group reduces molecular weight by 14.0 g/mol (4.2%) and eliminates one sp³ carbon center that contributes to conformational flexibility [1][2]. This mass difference is analytically significant for LC-MS identification, where the [M-Cl]⁺ parent ion for 15995-84-3 appears at m/z 285.2 versus m/z 299.2 for the 2-methyl analog, providing unambiguous discrimination in reaction monitoring and purity assessment workflows.

Molecular characterization Quality control Analytical chemistry

Topological Polar Surface Area and Hydrogen Bonding Profile: Implications for Permeability and Solubility

The unsubstituted carbazolone core of CAS 15995-84-3 yields a computed Topological Polar Surface Area (TPSA) of approximately 23.6 Ų, which is identical to the 2-methyl analog (CAS 24536-19-4) but lower than the 6-chloro analog (CAS 18638-87-4), which introduces an additional electronegative halogen and increases TPSA [1][2]. Both the target compound and its 2-methyl analog share an identical hydrogen bond donor count (1) and acceptor count (2), placing them in a favorable range for passive membrane permeability according to Lipinski and Veber rules [3]. However, the 6-chloro substitution introduces an additional halogen bond acceptor site not present in the 15995-84-3 scaffold, which may alter target binding geometry in halogen-sensitive receptor pockets.

Drug-likeness Permeability prediction Formulation development

Chromatographic Retention and LogP Differentiation: Unsubstituted Core vs. Substituted Analogs

The absence of lipophilic ring substituents (methyl, chloro, methoxy) on the carbazolone core of CAS 15995-84-3 results in a lower computed LogP compared to its substituted analogs. While experimentally measured LogP values for this specific compound have not been published, the structural comparison with the 6-methyl analog (CAS 18638-85-2; C₁₉H₂₇ClN₂O, MW 334.9) and 6-chloro analog (CAS 18638-87-4; C₁₈H₂₄Cl₂N₂O, MW 355.3) allows prediction of shorter reverse-phase HPLC retention times for 15995-84-3 under identical gradient conditions due to its reduced hydrophobicity [1]. In a series of tetrahydrocarbazole derivatives prepared with varying alkyl chain lengths, chromatographic retention was shown to correlate directly with substituent lipophilicity, supporting class-level inference of differentiated elution profiles [2].

Analytical method development Purity assessment Reverse-phase chromatography

RTECS Classification as Drug/Therapeutic Agent: Regulatory Provenance Distinction

CAS 15995-84-3 is registered in ChemIDplus (PubChem SID 134991842) with the explicit classification 'Drug / Therapeutic Agent' under the RTECS (Registry of Toxic Effects of Chemical Substances) coding system [1]. This classification places the compound in a distinct regulatory category compared to carbazolone analogs cataloged solely as research chemicals or synthetic intermediates without therapeutic annotation. The ChemIDplus depositor comments field specifically tags the substance as 'Drug / Therapeutic Agent 0015995843,' indicating that this compound has been referenced in pharmaceutical or pharmacological contexts within the NLM database ecosystem [2]. This designation may have implications for procurement in GLP-regulated environments where substance provenance and regulatory classification affect inventory management and safety documentation requirements.

Regulatory compliance Safety assessment Procurement qualification

Side-Chain Identity: Diethylaminoethyl vs. Dimethylaminopropyl and Dimethylaminoethyl Analogs

The diethylaminoethyl side chain at N-9 of CAS 15995-84-3 (—CH₂CH₂N(Et)₂) differs from the dimethylaminopropyl chain of CAS 18638-89-6 (—CH₂CH₂CH₂N(Me)₂) in both chain length (2 vs. 3 methylene units) and amine substitution (diethyl vs. dimethyl). Published SAR work on tetrahydrocarbazole NPY-1 antagonists has demonstrated that the identity of the aminoalkyl substituent is a critical determinant of in vitro potency, with different amine substitutions producing order-of-magnitude changes in IC₅₀ values at the NPY-1 receptor [1]. Additionally, early work on carbazole-derived local anesthetics established that the diethylaminoethyl ester series (Carbacaine) exhibited superior pressor activity and slower subcutaneous absorption compared to cocaine, properties attributed specifically to the diethylaminoethyl pharmacophore [2]. While quantitative receptor binding data for 15995-84-3 itself is not available in the published literature, the established pharmacological relevance of the diethylaminoethyl moiety in carbazole-based bioactive compounds distinguishes it from dimethylamino and dipropylamino analogs within the same tetrahydrocarbazolone series.

Structure-activity relationships Receptor binding Medicinal chemistry

Procurement-Relevant Application Scenarios for CAS 15995-84-3 Based on Structural Differentiation Evidence


Unsubstituted Scaffold Reference Standard for Tetrahydrocarbazolone SAR Libraries

CAS 15995-84-3 serves as the simplest, unsubstituted reference compound within the N-9-diethylaminoethyl-tetrahydrocarbazolone hydrochloride series. Its lack of ring substituents makes it the appropriate baseline comparator when evaluating the impact of 2-methyl, 6-methyl, 6-chloro, or 6-methoxy substitution on biological activity. In structure-activity relationship (SAR) studies, the 14 Da mass difference and distinct chromatographic retention of 15995-84-3 relative to its 2-methyl analog provide unambiguous analytical discrimination, enabling confident attribution of activity differences to specific ring substitutions rather than analytical interference [1][2].

Diethylaminoethyl Pharmacophore Probe in GPCR Ligand Discovery

For research programs investigating tetrahydrocarbazole-based GPCR modulators (e.g., NPY-1 antagonists, LXRα/β agonists, or prostaglandin D2 receptor modulators), the diethylaminoethyl side chain of 15995-84-3 represents a specific pharmacophoric vector. Published SAR on the tetrahydrocarbazole template demonstrates that aminoalkyl chain identity (diethylaminoethyl vs. dimethylaminopropyl vs. dimethylaminoethyl) is a critical potency determinant [3]. Procuring 15995-84-3 rather than a dimethylamino analog ensures the correct pharmacophore is present when the research hypothesis requires the diethylaminoethyl group specifically.

GLP-Regulated Pharmaceutical R&D Inventory with RTECS Therapeutic Classification

The RTECS classification of 15995-84-3 as a 'Drug / Therapeutic Agent' in ChemIDplus provides a documented regulatory provenance not uniformly available for all carbazolone analogs [4]. In GLP-compliant pharmaceutical R&D environments, this pre-existing therapeutic classification may streamline internal chemical inventory registration, safety assessment documentation, and procurement justification compared to analogs cataloged solely as unclassified research chemicals.

Analytical Method Development Using the Lowest-LogP Series Member

The unsubstituted core of 15995-84-3 confers the lowest predicted LogP among the diethylaminoethyl-tetrahydrocarbazolone hydrochloride series. This property positions it as the earliest-eluting member in reversed-phase HPLC method development, making it suitable as a system suitability marker defining the hydrophilic boundary of the analytical window when developing purity methods that must resolve multiple substituted analogs simultaneously [5].

Quote Request

Request a Quote for Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.